1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Description
Significance of Per- and Polyfluorinated Organic Compounds in Contemporary Chemical Research
Per- and polyfluorinated organic compounds (PFAS) represent a large and diverse class of synthetic chemicals that have become indispensable in numerous industrial and commercial applications over the past several decades. Their defining feature is the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, which imparts exceptional thermal and chemical stability. This robustness makes them highly sought after for a wide range of uses, including in the production of polymers, surfactants, stain repellents, and firefighting foams.
The very stability that makes PFAS valuable also renders them persistent in the environment, leading to concerns about their long-term impact. mdpi.comacs.org Consequently, a significant area of contemporary chemical research is dedicated to understanding the environmental fate, transport, and potential toxicity of these "forever chemicals". mdpi.com Researchers are actively investigating methods for their detection, degradation, and the development of safer alternatives. mdpi.com The unique properties of PFAS also make them valuable tools in various research domains, from materials science to medicinal chemistry, where the strategic incorporation of fluorine can be used to fine-tune the properties of molecules. numberanalytics.com
Structural Classification and Nomenclature within Halogenated Alkanes
Halogenated alkanes, or haloalkanes, are hydrocarbons in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The systematic naming of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for haloalkanes involves identifying the longest continuous carbon chain as the parent alkane and treating the halogen atoms as substituents. The position of each halogen is indicated by a number, and if multiple halogens are present, they are listed in alphabetical order.
Structural Classification:
Haloalkanes are also classified based on the substitution pattern of the carbon atom to which the halogen is attached:
Primary (1°): The carbon atom bonded to the halogen is attached to only one other alkyl group.
Secondary (2°): The carbon atom bonded to the halogen is attached to two other alkyl groups.
Tertiary (3°): The carbon atom bonded to the halogen is attached to three other alkyl groups.
In the case of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane , the bromine atom is attached to the first carbon of the butane (B89635) chain. This carbon atom is also bonded to the second carbon of the chain, making it a primary haloalkane .
Historical Context and Evolution of Research in Brominated Fluoroalkanes
The field of organofluorine chemistry has a rich history dating back to the 19th century. wikipedia.org However, it was in the mid-20th century that the industrial production and application of fluorinated compounds, including those containing bromine, began to expand significantly. wikipedia.org The initial development of many brominated fluoroalkanes was linked to their potential use as refrigerants, fire extinguishants, and chemical intermediates.
The presence of both fluorine and bromine atoms in a molecule can impart a unique combination of properties. The high degree of fluorination often results in chemical inertness and high density, while the carbon-bromine bond provides a site for further chemical reactions, making these compounds versatile building blocks in organic synthesis.
Early research in this area was often driven by the quest for new materials with specific physical properties. Over time, as analytical techniques became more sophisticated, the focus of research expanded to include a deeper understanding of the chemical reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science. The evolution of research in brominated fluoroalkanes reflects the broader trends in organic chemistry, with a growing emphasis on developing selective and efficient synthetic methods and understanding the environmental and biological implications of these synthetic molecules.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 558-86-1 |
| Molecular Formula | C4HBrF8 |
| Molecular Weight | 280.94 g/mol |
| Boiling Point | 66 °C |
| Density | Not available |
| Refractive Index | Not available |
| Melting Point | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZIQULETJOWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the Chemical Reactivity and Reaction Mechanisms of 1 Bromo 1,1,2,2,3,3,4,4 Octafluorobutane
Influence of Fluorine Atoms on the Reactivity of the Bromine Substituent
The reactivity of the bromine atom in 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is profoundly influenced by the presence of the eight fluorine atoms. The perfluoroalkyl chain (C4F8) modifies the electronic environment of the carbon-bromine (C-Br) bond, distinguishing its chemical behavior from that of its non-fluorinated counterparts.
Fluorine is the most electronegative element, exhibiting a powerful electron-withdrawing inductive effect (-I effect). In this compound, the cumulative inductive effect of the eight fluorine atoms strongly polarizes the carbon skeleton. This effect is transmitted through the sigma (σ) bonds of the carbon chain, causing the carbon atom directly bonded to the bromine (the α-carbon) to become significantly electron-deficient. vedantu.com
This heightened electron deficiency increases the partial positive charge (δ+) on the α-carbon, making it a much harder electrophilic center and, consequently, more susceptible to attack by nucleophiles. vedantu.com The C-Br bond becomes more polarized, which is a key factor in facilitating nucleophilic substitution reactions where the bromide ion acts as the leaving group.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. In the context of a nucleophilic attack, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. researchgate.net For this compound, the LUMO is expected to be the antibonding orbital (σ*) of the C-Br bond.
Computational studies on similar halogenated compounds show that strong electron-withdrawing groups significantly lower the energy of the LUMO. nih.gov A lower LUMO energy indicates a greater willingness of the molecule to accept electrons, translating to higher reactivity towards nucleophiles. researchgate.net The strong inductive effect of the perfluorobutyl group in this compound would therefore lead to a low-energy LUMO localized on the C-Br bond. This low-energy σ* orbital is readily accessible for attack by an incoming nucleophile, facilitating the cleavage of the C-Br bond.
| Parameter | Description | Implication for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital. For a nucleophile, this orbital holds the electron pair to be donated. | The energy difference between the nucleophile's HOMO and the substrate's LUMO determines reaction facility. |
| LUMO | Lowest Unoccupied Molecular Orbital. For an electrophile, this is the orbital that accepts the electron pair. In this case, it is the σ* orbital of the C-Br bond. | The perfluoroalkyl group lowers the energy of the LUMO, making the molecule a better electron acceptor and more reactive in nucleophilic substitutions. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO of the nucleophile and the LUMO of the electrophile. | A smaller energy gap generally corresponds to a more favorable interaction and a faster reaction rate. |
The reactivity of this compound in nucleophilic substitutions is markedly different from its hydrogenated analog, 1-bromobutane. While both are primary alkyl bromides, the electronic effects of the substituent chain are opposing.
1-Bromobutane : The butyl group is weakly electron-donating (+I effect), which slightly reduces the electrophilicity of the α-carbon compared to a methyl halide.
This compound : The perfluorobutyl group is strongly electron-withdrawing (-I effect), which, as discussed, greatly enhances the electrophilicity of the α-carbon.
This electronic difference leads to significantly faster rates for nucleophilic substitution on the fluorinated compound, assuming an SN2 pathway. However, it is also important to note that the extreme strength of C-F bonds makes the perfluoroalkyl group itself highly stable and unreactive. escholarship.org The reactivity is specifically targeted at the weaker, more polarized C-Br bond.
| Compound | Alkyl Group Effect | Electrophilicity of α-Carbon | Predicted SN2 Reactivity |
|---|---|---|---|
| 1-Bromobutane | Electron Donating (+I) | Moderate | Baseline for Primary Alkyl Bromide |
| Partially Fluorinated Analog (e.g., 4-Bromofluorobutane) | Weakly Electron Withdrawing (-I) | Increased | Faster than 1-Bromobutane |
| This compound | Strongly Electron Withdrawing (-I) | Greatly Increased | Significantly Faster than 1-Bromobutane |
Nucleophilic Substitution Reactions (SNx Pathways)
Given that this compound is a primary alkyl halide, its reactions with nucleophiles are expected to proceed via the bimolecular nucleophilic substitution (SN2) pathway. The alternative SN1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable for primary substrates.
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pressbooks.pub The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com
Key features of the SN2 mechanism for this compound include:
Backside Attack : The nucleophile attacks the α-carbon from the side opposite the bromine atom (180° to the C-Br bond). libretexts.org This trajectory is necessary for the efficient overlap of the nucleophile's HOMO with the C-Br σ* LUMO.
Transition State : A high-energy, pentacoordinated transition state is formed where the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide ion. pressbooks.publibretexts.org
Stereochemical Inversion : A crucial consequence of the backside attack mechanism is the inversion of stereochemical configuration at the α-carbon, often called a Walden inversion. pressbooks.pub If the starting material were chiral at the α-carbon, an (R)-enantiomer would yield an (S)-enantiomer product, and vice-versa. libretexts.org Although the α-carbon in this compound is not a stereocenter, this stereospecificity is a fundamental characteristic of the SN2 pathway. libretexts.org
The primary nature of the substrate is ideal for the SN2 mechanism, as the α-carbon is sterically accessible, minimizing hindrance for the incoming nucleophile. masterorganicchemistry.commsu.edu
In a nucleophilic substitution reaction, the leaving group departs with the pair of electrons from its bond to carbon. The facility of this process depends on the stability of the leaving group as an independent species. Good leaving groups are typically weak bases.
When comparing the halogens in this compound, the bromide ion (Br⁻) is a far superior leaving group to the fluoride (B91410) ion (F⁻). There are two primary reasons for this:
Basicity : Bromide is the conjugate base of a strong acid (HBr, pKa ≈ -9), making it a very weak base and stable anion. Fluoride is the conjugate base of a weak acid (HF, pKa ≈ 3.2), making it a much stronger base and therefore less stable on its own.
Bond Strength : The carbon-bromine (C-Br) bond is significantly weaker (average bond energy ~285 kJ/mol) than the carbon-fluorine (C-F) bond (average bond energy ~485 kJ/mol). The exceptional strength of the C-F bond makes it very difficult to break, rendering fluoride an extremely poor leaving group in SN2 reactions.
Consequently, nucleophilic substitution reactions on this molecule will exclusively involve the displacement of the bromide ion, leaving the robust C-F bonds intact.
| Property | Fluoride (F⁻) | Bromide (Br⁻) |
|---|---|---|
| Size/Polarizability | Small, Low | Large, High |
| Basicity | Stronger Base | Very Weak Base |
| C-X Bond Strength | Very Strong (~485 kJ/mol) | Weaker (~285 kJ/mol) |
| Leaving Group Ability | Poor | Excellent |
Elimination Reactions for Olefinic Product Formation
Elimination reactions of this compound provide a pathway for the synthesis of unsaturated fluorinated compounds, specifically perfluoroolefins. These reactions typically involve the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, a process known as dehydrobromination, to form a carbon-carbon double bond.
The reactivity and outcome of these elimination reactions are influenced by several factors, including the strength and steric bulk of the base used, the solvent, and the reaction temperature. Generally, these reactions proceed via an E2 (bimolecular elimination) mechanism, which is a single-step process where the base removes a proton and the leaving group (bromide ion) departs simultaneously.
For instance, the treatment of a similar compound, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, with bases like potassium hydroxide, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or Hünig's base (N,N-Diisopropylethylamine) leads to the formation of a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgsemanticscholar.org The choice of base and solvent can influence the ratio of the resulting geometric isomers. beilstein-journals.org
The regioselectivity of the elimination is also a key consideration. According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. msu.edu However, the use of a sterically hindered (bulky) base can favor the formation of the less substituted alkene, a principle known as Hofmann's rule. msu.edu The stereochemistry of the starting material can also dictate the stereochemistry of the product, with anti-periplanar elimination being the favored pathway in E2 reactions. indusuni.ac.in
Table 1: Bases Used in Dehydrohalogenation Reactions
| Base | Chemical Name | Type |
|---|---|---|
| KOH | Potassium Hydroxide | Strong, Small |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Strong, Non-nucleophilic |
| iPr2NEt | N,N-Diisopropylethylamine (Hünig's base) | Weak, Sterically hindered |
| t-BuOK | Potassium tert-butoxide | Strong, Bulky |
Oxidation and Reduction Pathways of Brominated Fluoroalkanes
The carbon-bromine bond in brominated fluoroalkanes is susceptible to both oxidation and reduction, leading to a variety of chemical transformations. The high degree of fluorination in these molecules significantly influences their redox chemistry.
Oxidation of brominated fluoroalkanes can occur under specific conditions, though the highly electronegative fluorine atoms make the molecule relatively resistant to oxidation. Atmospheric oxidation, for example, can be initiated by hydroxyl radicals (OH), leading to degradation products. nist.gov
Reduction of the C-Br bond is a more common and synthetically useful pathway. This typically involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond, a process known as hydrodehalogenation.
Hydrodehalogenation Methodologies and Proposed Mechanisms
Hydrodehalogenation is a key method for the reduction of brominated fluoroalkanes. This process involves the cleavage of a carbon-halogen bond and the formation of a carbon-hydrogen bond. Various methodologies have been developed to achieve this transformation, often employing metal catalysts and a hydrogen source.
Catalytic hydrodehalogenation is a widely used approach. Transition metals such as palladium, rhodium, and platinum supported on materials like alumina (B75360) have been shown to be effective catalysts for the hydrodehalogenation of brominated compounds. scispace.com For instance, copper-based catalysts, including Devarda's alloy (Al-Cu-Zn) and systems utilizing copper salts with reducing agents like sodium borohydride (B1222165) (NaBH4), have demonstrated high efficiency in the hydrodebromination of brominated aromatic pollutants in aqueous solutions. mdpi.comresearchgate.net
The proposed mechanism for catalytic hydrodehalogenation on a metal surface generally involves the following steps:
Adsorption of the brominated fluoroalkane onto the catalyst surface.
Oxidative addition of the C-Br bond to the metal center, leading to the formation of an organometallic intermediate and a surface-bound bromide.
Reaction with a hydrogen source (e.g., H2 or a hydride donor) to form the C-H bond and regenerate the active catalyst.
Radical-mediated hydrodehalogenation offers an alternative pathway. These reactions can be initiated by radical initiators and proceed through a radical chain mechanism. For example, the reduction of aryl bromides and chlorides can be achieved using sodium hydride and 1,4-dioxane, with the reaction proceeding via an electron-catalyzed radical chain process. researchgate.net
Table 2: Catalytic Systems for Hydrodehalogenation
| Catalyst System | Reductant/Hydrogen Source | Substrate Type |
|---|---|---|
| Pd/Al2O3 | H2 | Brominated Flame Retardants |
| Rh/Al2O3 | H2 | Brominated Flame Retardants |
| Pt/Al2O3 | H2 | Brominated Flame Retardants |
| Devarda's Alloy (Al-Cu-Zn) | NaOH (in situ H2 generation) | Brominated Aromatic Pollutants |
| CuSO4/NaBH4 | NaBH4 | Brominated Aromatic Pollutants |
Radical Reactions and Their Synthetic Utility
The relatively weak carbon-bromine bond in this compound allows for the homolytic cleavage of this bond to generate a perfluoroalkyl radical. These highly electrophilic radicals are valuable intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The generation of perfluoroalkyl radicals from bromofluoroalkanes can be achieved through various methods, including:
Thermal or Photochemical Initiation: In the presence of a radical initiator such as AIBN (azobisisobutyronitrile), heat or UV light can induce the formation of the perfluoroalkyl radical. libretexts.org
Electron Transfer Processes: Single electron transfer (SET) from a metal or a photocatalyst can lead to the reductive cleavage of the C-Br bond. conicet.gov.ar
Once generated, these perfluoroalkyl radicals can participate in a variety of synthetic transformations, most notably atom transfer radical addition (ATRA) reactions. In ATRA, the radical adds to an unsaturated bond, such as an alkene or alkyne, to form a new radical intermediate. This intermediate then abstracts a bromine atom from another molecule of the starting bromofluoroalkane, propagating the radical chain and forming the desired addition product. rsc.org
The synthetic utility of these radical reactions is broad. They provide a means to introduce perfluoroalkyl chains into organic molecules, which can significantly alter their physical, chemical, and biological properties. For example, the ATRA of fluorinated alkyl bromides to alkenes can be catalyzed by photoredox systems, such as those involving iridium or gold complexes, under visible light irradiation. rsc.orgnih.govresearchgate.net These methods are characterized by their mild reaction conditions and broad functional group tolerance. nih.gov
Furthermore, these radical reactions can be employed in tandem cyclization reactions, where an initial intermolecular addition is followed by an intramolecular cyclization to construct cyclic and heterocyclic systems. rsc.org The electrophilicity of perfluoroalkyl radicals makes them highly reactive towards electron-rich alkenes. organic-chemistry.org
Table 3: Methods for Generating Perfluoroalkyl Radicals
| Method | Initiator/Catalyst | Conditions |
|---|---|---|
| Thermal Initiation | AIBN (azobisisobutyronitrile) | Heat |
| Photochemical Initiation | UV light | Light |
| Photoredox Catalysis | Iridium or Gold complexes | Visible light |
| Single Electron Transfer | Transition metals (e.g., Ni, Pd) | - |
Table of Compounds Mentioned
| Compound Name |
|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| This compound |
| 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane |
| N,N-Diisopropylethylamine |
| (E)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
| (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
| azobisisobutyronitrile |
| potassium hydroxide |
| potassium tert-butoxide |
| sodium borohydride |
Advanced Applications and Derivatization in Chemical Synthesis
Role as a Key Building Block in Complex Fluorinated Organic Synthesis
While specific examples detailing the use of 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane in the construction of complex polycyclic or architecturally novel frameworks are not extensively documented in mainstream literature, its reactivity pattern is analogous to other perfluoroalkyl halides, which are widely used in such syntheses. The primary method for C-C bond formation involves radical reactions.
Perfluoroalkyl radicals, such as the 1,1,2,2,3,3,4,4-octafluorobutyl radical, can be generated from the bromide precursor under photocatalytic conditions or with radical initiators. acs.org These highly reactive intermediates can then add across unsaturated systems like alkenes and alkynes. This process, known as atom transfer radical addition (ATRA), is a powerful tool for extending carbon chains and introducing fluorinated segments. acs.orgwikipedia.org For instance, the radical addition to an alkene (R-CH=CH₂) would yield a new, more complex bromo-fluoroalkane (R-CH(Br)CH₂-C₄F₉), which can be further modified. pharmaguideline.com This strategy allows for the construction of elaborate molecular frameworks bearing the perfluorobutyl group.
The perfluorobutyl group is a key component in the development of modern fluorinated polymers and surfactants, particularly as the industry moves away from longer-chain perfluoroalkyl substances like perfluorooctanoic acid (PFOA). nih.gov Shorter-chain alternatives, such as those based on C4 chemistry, are sought after due to a more favorable environmental and toxicological profile. nih.govresearchgate.net
Polymers: this compound can serve as a starting material for synthesizing fluorinated monomers. For example, it can be converted into (perfluorobutyl)ethyl acrylate (B77674) or methacrylate. These monomers are then polymerized to create side-chain fluorinated polymers. nih.govresearchgate.net These polymers have a hydrocarbon backbone with pendant perfluorobutyl side chains. fluoropolymers.eu This "comb" structure is crucial for creating surfaces with very low surface energy, leading to materials that are highly water- and oil-repellent. nih.govfluoropolymers.eu Such polymers are used in high-performance coatings for textiles, papers, and other substrates to impart stain resistance and self-cleaning properties. nih.govchemycal.com
Surfactants: Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water. Surfactants containing the perfluorobutyl group have demonstrated high surface activity, capable of reducing surface tension to levels comparable to traditional long-chain fluorosurfactants. pku.edu.cn For example, a cationic surfactant based on a perfluorobutyl sulfonamide structure was shown to be highly effective in acidic environments. pku.edu.cn Similarly, novel perfluorobutyl-based sodium alkanesulfonates have been designed and synthesized as potential alternatives to perfluorooctanesulfonic acid (PFOS). researchgate.net The synthesis of these surfactants typically involves multi-step pathways where a perfluorobutyl-containing building block, derivable from this compound, is reacted to introduce a hydrophilic head group.
| Application Area | Intermediate Monomer/Compound | Resulting Product | Key Property |
|---|---|---|---|
| Polymer Design | (Perfluorobutyl)ethyl acrylate/methacrylate | Side-Chain Fluorinated Polymer | Low Surface Energy, Hydrophobicity, Oleophobicity nih.govfluoropolymers.eu |
| Surfactant Design | Perfluorobutyl-based sulfonamides/sulfonates | Cationic or Anionic Fluorinated Surfactant | High Surface Activity, Reduction of Surface Tension researchgate.netpku.edu.cn |
Functional Group Interconversions and Further Derivatization
The synthetic utility of this compound is greatly expanded by its capacity to undergo various functional group interconversions, enabling the synthesis of a wider range of fluorinated building blocks.
The carbon-bromine bond is weaker than the carbon-fluorine bond, making it the primary site for nucleophilic substitution reactions in perhalogenated compounds. chemguide.co.uk This allows for the selective replacement of the bromine atom.
A common transformation is the Finkelstein reaction, a halogen exchange process. By treating this compound with a source of iodide, such as sodium iodide in a polar aprotic solvent like acetone, the corresponding 1-iodo-1,1,2,2,3,3,4,4-octafluorobutane can be synthesized. The iodo- derivative is often more reactive in subsequent reactions, particularly in the formation of organometallic reagents and in radical-based transformations. Similarly, reaction with other nucleophilic halide sources can be used to synthesize other halogenated derivatives. nih.govsavemyexams.com
The creation of organometallic reagents from perfluoroalkyl halides is a cornerstone of modern organofluorine chemistry, as it enables the formation of carbon-carbon bonds through cross-coupling reactions. While the high electronegativity of the perfluoroalkyl chain can make the formation of traditional Grignard or organolithium reagents challenging, specialized conditions can facilitate their synthesis.
For instance, reacting this compound with magnesium metal would, in principle, yield the perfluorobutyl Grignard reagent (C₄F₉MgBr). This powerful nucleophile can then be used in reactions with a variety of electrophiles. More commonly, perfluoroalkyl bromides are converted to organozinc or organocopper reagents, which exhibit greater stability and functional group tolerance.
These organometallic intermediates are pivotal in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings). For example, a palladium catalyst can facilitate the coupling of a perfluorobutyl-organometallic reagent with an aryl or vinyl halide (or triflate), attaching the C₄F₉ group directly to a π-system. acs.org This methodology is fundamental for the synthesis of many fluorinated pharmaceuticals and advanced materials.
| Reaction Type | Reagents | Product Type | Synthetic Utility |
|---|---|---|---|
| Halogen Exchange (Finkelstein) | NaI, Acetone | 1-Iodo-1,1,2,2,3,3,4,4-octafluorobutane | Precursor for more reactive intermediates nih.gov |
| Organometallic Formation | Mg, Zn, or Li | C₄F₉-Metal (e.g., C₄F₉MgBr) | Perfluorobutyl nucleophile for C-C bond formation |
| Cross-Coupling Reaction | Organometallic C₄F₉ reagent, Aryl-X, Pd catalyst | Aryl-C₄F₉ | Synthesis of perfluorobutyl-substituted aromatics acs.org |
| Radical Addition | Alkene, Radical Initiator/Light | Bromo-perfluorobutyl-alkane | Functionalization of unsaturated compounds acs.orgwikipedia.org |
Computational Chemistry and Spectroscopic Characterization of 1 Bromo 1,1,2,2,3,3,4,4 Octafluorobutane
Quantum Chemical Calculations for Electronic Structure and Energetics
Computational chemistry serves as a powerful tool for investigating molecular properties at the atomic level, providing insights that complement experimental data. nih.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are crucial for understanding the behavior of complex molecules such as per- and polyfluoroalkyl substances (PFAS). nih.gov
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and thermochemical properties of molecules. researchgate.netscispace.com For perfluoroalkyl substances, DFT calculations are instrumental in determining molecular geometry, bond energies, electronic distribution, and reactivity indicators like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netsemanticscholar.org
Studies on similar bromofluoroalkenes and perfluorinated compounds have demonstrated that DFT can accurately model chemical bonding and predict reaction pathways and stability. nih.govresearchgate.net For 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane, DFT calculations would focus on the C-Br and C-F bond dissociation energies to assess its thermal and chemical stability. The high electronegativity of the fluorine atoms creates a significant inductive effect, strengthening the C-F bonds and influencing the reactivity of the C-Br bond.
The HOMO-LUMO gap is a critical parameter for evaluating chemical reactivity and kinetic stability. A larger gap implies higher stability. DFT calculations for related PFAS compounds have been used to understand their resistance to degradation. rsc.org It is anticipated that this compound would possess a substantial HOMO-LUMO gap, characteristic of the high stability of perfluorinated chains.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov For a compound like this compound, MD simulations can elucidate bulk properties such as density, viscosity, and diffusion coefficients in various phases. researchgate.netnih.gov
These simulations model the intermolecular forces, which are critical for understanding how the molecules interact in a liquid or gas phase. researchgate.net By simulating the molecule's behavior in different environments (e.g., in solution or confined spaces), MD can predict its partitioning behavior and transport properties, which are essential for assessing its environmental fate. nih.govnih.gov While specific MD studies on this compound are not prevalent, the methodology applied to other fluoroalkanes provides a framework for how its thermodynamic and structural properties could be investigated. researchgate.netnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. For fluorinated compounds, both ¹⁹F and ¹H NMR provide unique and crucial information. nih.gov
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments and Substitution Patterns
Fluorine-19 (¹⁹F) NMR is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govhuji.ac.il A key feature of ¹⁹F NMR is its wide range of chemical shifts, which makes it excellent for distinguishing between different fluorine environments within a molecule. huji.ac.ilucsb.edu
For this compound (CF₃CF₂CF₂CHFBr), four distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the four chemically non-equivalent fluorine environments.
-CHFBr: The fluorine atom on the carbon bonded to bromine and hydrogen.
-CF₂- (adjacent to -CHFBr): The second carbon's fluorine atoms.
-CF₂- (adjacent to -CF₃): The third carbon's fluorine atoms.
-CF₃: The terminal trifluoromethyl group.
The signals will exhibit complex splitting patterns (multiplicity) due to spin-spin coupling between adjacent, non-equivalent fluorine nuclei (²JFF, ³JFF). These coupling constants are typically larger than those observed in ¹H NMR. huji.ac.il
Table 2: Predicted ¹⁹F NMR Spectral Data
| Fluorine Group | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Coupling To |
|---|---|---|---|
| F -CHFBr | -130 to -150 | Doublet of Triplets | H, -CF ₂- |
| -CF ₂-CHFBr | -110 to -125 | Multiplet | -CHF Br, -CF ₂- |
| -CF ₂-CF₃ | -120 to -130 | Quartet of Triplets | -CF ₃, -CF ₂- |
Proton Nuclear Magnetic Resonance (¹H NMR) for Residual Proton Detection
Proton (¹H) NMR spectroscopy is used to identify hydrogen atoms within a molecule. In this compound, there is a single proton attached to the carbon bearing the bromine atom (-CHFBr). This will result in a single resonance in the ¹H NMR spectrum. docbrown.info
The chemical shift of this proton will be significantly downfield (shifted to a higher ppm value) due to the strong deshielding effects of the adjacent electronegative bromine and fluorine atoms. oregonstate.edulibretexts.org Furthermore, this proton signal will be split into a doublet by the adjacent fluorine atom (²JHF) and further split into a triplet by the two fluorine atoms on the next carbon (³JHF), resulting in a complex multiplet, likely a doublet of triplets.
Table 3: Predicted ¹H NMR Spectral Data
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |
|---|
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.org
For this compound, the mass spectrum would show a characteristic molecular ion peak. A crucial feature would be a pair of peaks for the molecular ion, [C₄HBrF₈]⁺, separated by two mass units (m/z 280 and 282), with nearly equal intensity. This is the isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. docbrown.infodocbrown.info
Electron ionization would cause the molecule to fragment in predictable ways. The weakest bond, C-Br, is likely to cleave first, resulting in the loss of a bromine radical and the formation of a [C₄HF₈]⁺ cation. Subsequent fragmentation would likely involve the sequential loss of CF₂ units, a common pathway for perfluoroalkyl compounds. researchgate.netnih.gov
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z (Mass/Charge) | Proposed Ion Fragment | Significance |
|---|---|---|
| 280, 282 | [C₄HBrF₈]⁺ | Molecular ion peaks (M⁺, M+2), confirming the presence of one bromine atom. |
| 201 | [C₄HF₈]⁺ | Loss of Br radical from the molecular ion. |
| 151 | [C₃HF₆]⁺ | Loss of a CF₂ unit from the [C₄HF₈]⁺ fragment. |
| 131 | [C₃F₅]⁺ | Loss of H and F from [C₃HF₆]⁺ or related rearrangements. |
| 119 | [C₂F₅]⁺ | Common fragment in perfluorinated compounds. |
| 79, 81 | [Br]⁺ | Bromine cation. |
Infrared (IR) Spectroscopy for Vibrational Mode Confirmation
Theoretical calculations have been performed for the perfluorobutyl group as part of studies on perfluorobutyl chloride and perfluorobutyl bromide. acs.orgresearchgate.net These computational models of the electronic structure and vibrational spectra have shown good agreement with experimental data from multiple internal reflection infrared spectroscopy (MIRIRS) of physisorbed multilayers of related compounds. acs.orgresearchgate.net These studies indicate that the characteristic vibrational features for the perfluorobutyl group appear in the region between 1138 and 1355 cm⁻¹. acs.orgresearchgate.net The C-F stretching vibrations in perfluoroalkyl compounds typically produce strong absorption bands in this region of the infrared spectrum.
Without experimental data for the specific title compound, a detailed table of vibrational modes cannot be constructed. However, based on general principles and the aforementioned computational studies, the primary vibrational modes would be dominated by the C-F and C-C bond vibrations.
Table 1: Predicted General Infrared Absorption Regions for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-F Stretching | 1100 - 1350 | Strong |
| C-C Stretching | 900 - 1100 | Medium to Weak |
Note: This table is based on generalized predictions for perfluoroalkyl compounds and is not derived from specific experimental data for this compound.
X-ray Crystallographic Analysis for Solid-State Structure Determination
After an extensive search of scientific databases and literature, no studies detailing the X-ray crystallographic analysis of this compound were found. Consequently, information regarding its solid-state structure, crystal system, space group, and unit cell dimensions is not available. The synthesis and characterization of the solid-state structure of this compound through single-crystal X-ray diffraction has not been reported in the accessible literature. Therefore, a data table for crystallographic parameters cannot be provided.
Environmental Behavior and Atmospheric Chemistry of Perfluorobromobutanes
Environmental Persistence and Degradation Pathways
The persistence of a chemical in the environment is largely determined by its resistance to various degradation processes. For perfluorobromobutanes, their atmospheric lifetime and susceptibility to photolytic and hydrolytic degradation are key considerations.
The presence of a carbon-bromine (C-Br) bond, which is weaker than a carbon-fluorine (C-F) bond, introduces a potential site for atmospheric degradation, primarily through photolysis (degradation by sunlight). Tropodegradable bromocarbons, which are designed to have short atmospheric lifetimes, often incorporate features that make them susceptible to atmospheric removal processes. nist.gov These processes include reaction with OH radicals, photolysis, reaction with tropospheric ozone, and physical removal via rain-out. nist.gov For bromofluoroalkenes, the presence of a carbon-carbon double bond significantly increases their reactivity towards OH radicals, leading to short atmospheric lifetimes. nih.gov Although 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is a saturated compound, the C-Br bond makes it more susceptible to photolysis than its non-brominated counterparts.
The atmospheric lifetimes of various related halogenated compounds are presented in the table below to provide context.
| Compound Name | Chemical Formula | Atmospheric Lifetime | Primary Removal Mechanism |
| HFC-365mfc | CH₃CF₂CH₂CF₃ | 8.7 years | Reaction with OH |
| HFC-245fa | CHF₂CH₂CF₃ | 7.7 years | Reaction with OH |
| HFC-227ea | CF₃CHFCF₃ | 38.9 years | Reaction with OH |
| HFC-236fa | CF₃CH₂CF₃ | 242 years | Reaction with OH |
| 1,1,2,3,3,4,4-Heptafluorobut-1-ene | CF₂=CFCF₂CF₂H | 4.3 days | Reaction with Cl and OH |
This table presents data for structurally related compounds to provide an indication of the range of atmospheric lifetimes for fluorinated butanes. Data for this compound is not available.
Specific studies on the photolytic and hydrolytic degradation of this compound are limited. However, the principles of photochemistry suggest that the C-Br bond is the most likely site for photolytic cleavage upon absorption of ultraviolet (UV) radiation in the stratosphere. This process would release a bromine atom, which can participate in catalytic ozone depletion cycles. The extent of this degradation pathway depends on the UV absorption cross-section of the molecule and the quantum yield of the dissociation process.
Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for highly fluorinated compounds in the environment due to the strength and stability of the C-F bonds. While acid fluorides can hydrolyze rapidly in liquid water, saturated perfluorinated compounds are typically resistant to this process under normal environmental conditions. nih.gov
Assessment of Environmental Transport Mechanisms
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.
Given its structure as a relatively small, halogenated alkane, this compound is expected to have a relatively high vapor pressure and low boiling point, making it volatile. myskinrecipes.com Once released into the environment, it is likely to partition predominantly into the atmosphere. Atmospheric dispersion will then be governed by meteorological conditions such as wind speed and direction, as well as atmospheric stability. Its persistence in the atmosphere will be determined by its atmospheric lifetime, as discussed in the previous section.
The tendency of a chemical to adsorb to soil and sediment is a critical factor in its environmental mobility. For per- and polyfluoroalkyl substances (PFAS), sorption behavior is complex and influenced by both the properties of the chemical and the characteristics of the environmental matrix. doi.org
Generally, the sorption of organic compounds to soil and sediment is positively correlated with the organic carbon content of the matrix. doi.orgresearchgate.net For PFAS, both hydrophobic and electrostatic interactions can play a role. While the perfluorinated carbon chain is hydrophobic, the presence of functional groups can impart polarity. In the case of this compound, the molecule is largely nonpolar, suggesting that hydrophobic interactions would be the primary mechanism for sorption to organic matter in soil and sediment. The extent of sorption can be quantified by the organic carbon-water (B12546825) partition coefficient (Koc). doi.org However, specific Koc values for this compound are not available. The sorption of similar compounds can be influenced by soil properties such as cation exchange capacity (CEC) and the presence of minerals like clays. mdpi.com
Advanced Monitoring and Analytical Techniques for Environmental Detection
The detection and quantification of trace levels of halogenated compounds in environmental matrices require sophisticated analytical techniques.
For volatile compounds like this compound, the standard analytical approach involves gas chromatography (GC) coupled with a sensitive detector, most commonly a mass spectrometer (MS). nih.gov Sample preparation is a critical step to isolate and concentrate the analyte from the environmental matrix. Common techniques include:
Purge-and-trap: This method is suitable for water and soil samples and involves bubbling an inert gas through the sample to strip out volatile organic compounds, which are then trapped on a sorbent material. The trapped compounds are subsequently thermally desorbed into the GC-MS system. nih.gov
Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either headspace or directly immersed). The analytes partition onto the fiber and are then thermally desorbed in the GC injector. nih.gov
For the broader class of PFAS, which includes many non-volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique. eurofins.com This method is highly sensitive and selective, allowing for the detection of a wide range of PFAS at very low concentrations in various environmental samples, including water, soil, and biological tissues. eurofins.comeurofins.com While GC-MS would be more appropriate for the volatile this compound, the advanced analytical frameworks developed for PFAS, including stringent quality assurance and quality control measures, are relevant for monitoring any perfluorinated compound in the environment. epa.gov
| Analytical Technique | Target Analytes | Sample Matrix | Key Features |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile halogenated compounds | Air, Water, Soil | High separation efficiency, definitive identification based on mass spectra. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Per- and polyfluoroalkyl substances (PFAS) | Water, Soil, Biota | High sensitivity and selectivity for non-volatile compounds. eurofins.com |
| Purge-and-Trap | Volatile organic compounds | Water, Soil | Effective for concentrating volatile analytes from aqueous and solid samples. nih.gov |
| Solid-Phase Microextraction (SPME) | Volatile and semi-volatile organic compounds | Water, Air | Solvent-free, simple, and can be used for in-field sampling. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Environmental Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the detection and quantification of organic contaminants in environmental samples, offering high precision, sensitivity, and versatility. nih.gov Its application is critical for monitoring trace levels of persistent compounds like perfluorobromobutanes in various matrices such as air, water, and soil.
The methodology combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical workflow, an environmental sample undergoes extraction and cleanup to isolate and concentrate the analytes. For air sampling, adsorbents may be used to trap gaseous compounds, which are then thermally desorbed for analysis. nih.gov For water or soil, solid-phase extraction (SPE) is a common technique to enrich the analytes from the larger sample volume. nih.gov
Once introduced into the GC system, the mixture is vaporized, and compounds are separated based on their boiling points and interactions with the stationary phase within a long capillary column. nih.gov Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI) or negative ion chemical ionization (NCI). researchgate.net The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint for identification. researchgate.net
Key aspects of GC-MS analysis for perfluorobromobutanes include:
High Sensitivity: GC-MS can achieve low detection limits, enabling the measurement of contaminants at parts-per-trillion (ppt) or even lower concentrations, which is essential for environmental monitoring. nih.gov
Selectivity: By monitoring for specific ions characteristic of the target compound (a technique known as selected ion monitoring or SIM), analysts can achieve high selectivity and reduce interference from other compounds in complex environmental matrices. researchgate.net
Challenges: The high chemical stability and volatility of some fluorinated compounds can present analytical challenges. For instance, highly reactive gases may degrade on the adsorbent material or within the GC system, requiring prompt analysis and careful method development. nih.gov Derivatization, a process of chemically modifying an analyte to make it more suitable for GC-MS analysis, may be necessary for some polar compounds, though it is less commonly required for relatively nonpolar halocarbons. brjac.com.brresearchgate.net
Different types of mass analyzers, such as quadrupole, ion-trap, and high-resolution time-of-flight (TOF) systems, can be coupled with GC, each offering distinct advantages in sensitivity, resolution, and analytical speed. nih.govnih.gov
Development of High-Throughput Chemical Property Prediction Methods for Environmental Fate
Predicting the environmental fate of the vast number of existing and emerging chemicals through experimental measurement alone is impractical. mdpi.com Consequently, computational and high-throughput methods have become essential for forecasting how substances like this compound will partition and persist in the environment. These models are crucial for risk assessment and regulatory decisions. rsc.org
Environmental fate models rely on key physicochemical properties such as vapor pressure, air-water partition constants (Kaw), and octanol-water partition constants (Kow). acs.org High-throughput prediction methods aim to estimate these properties based on molecular structure.
Prominent approaches include:
Quantitative Structure-Property Relationships (QSPRs): These are empirical methods that develop statistical correlations between a chemical's measured properties and its molecular features (descriptors). mdpi.com While effective for many chemical classes, the accuracy of widely-used QSPR-based software like EPI Suite can be poor for highly fluorinated compounds due to a lack of specific training data for these unique molecules. mdpi.comacs.org
Physical-Modeling Methods: These models use quantum chemistry and thermodynamics to predict properties from fundamental principles. COSMOtherm, which is based on the "Conductor-like Screening Model for Real Solvents," has demonstrated reliable performance in predicting properties for per- and polyfluoroalkyl substances (PFAS) where empirical models often fail. mdpi.com Studies have shown that COSMOtherm and SPARC can predict key partitioning parameters for highly fluorinated compounds, often to within one order of magnitude of experimental values. mdpi.comacs.org
Machine Learning and Advanced Computational Chemistry: More recent approaches leverage machine learning algorithms (e.g., Random Forest, Neural Networks) and advanced computational chemistry methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) to predict chemical properties and interactions. chemrxiv.orgnih.gov These methods can predict bond dissociation energies, which are critical for understanding degradation pathways, and simulate the behavior of PFAS in different environmental compartments. chemrxiv.orgnih.gov The integration of DFT with MD shows particular promise for accurately predicting the behavior of these compounds. nih.gov
These high-throughput methods are vital for screening large numbers of chemicals and prioritizing those that may require more intensive experimental investigation. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane?
Synthesis typically involves fluorination followed by bromination. For fluorinated precursors, methods like electrochemical fluorination or direct fluorination with elemental fluorine (F₂) under controlled conditions are common. Bromination can be achieved via radical pathways using UV light and Br₂ or nucleophilic substitution in fluorinated alkanes with reagents like N-bromosuccinimide (NBS). Reaction optimization should prioritize inert atmospheres (e.g., argon) to avoid side reactions with moisture or oxygen .
Q. How can purification challenges due to high volatility and fluorine content be addressed?
Fractional distillation under reduced pressure (to minimize decomposition) or preparative gas chromatography (GC) is recommended. For trace impurities, column chromatography with fluorinated stationary phases (e.g., C₈F₁₇-modified silica) improves separation efficiency. Confirm purity via ¹⁹F NMR and GC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns (δ -70 to -120 ppm for CF₂/CF₃ groups).
- ¹H NMR : Detects residual protons (if any) near δ 4.0–5.0 ppm for bromine-adjacent CH₂ groups.
- GC-MS : Monitors molecular ion clusters ([M]⁺, [M+2]⁺ for ⁷⁹Br/⁸¹Br isotopes).
- IR Spectroscopy : Confirms C-Br stretches (~500–600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do electron-withdrawing fluorine atoms influence the reactivity of the bromine substituent?
The strong inductive effect of fluorine increases the electrophilicity of the bromine atom, enhancing its susceptibility to nucleophilic substitution (SN2). Computational studies (e.g., DFT) reveal lowered LUMO energy in fluorinated bromoalkanes, facilitating attack by nucleophiles like OH⁻ or amines. Contrast this with non-fluorinated analogs, where steric hindrance dominates reactivity .
Q. What contradictions exist in reported reaction yields, and how can they be resolved?
Discrepancies often arise from competing elimination pathways (e.g., dehydrohalogenation) versus substitution. Controlled studies under varying temperatures, solvents (polar aprotic vs. protic), and bases (e.g., KOH vs. DBU) are critical. Kinetic analysis (Eyring plots) and in situ monitoring (Raman spectroscopy) help identify dominant pathways .
Q. Can this compound serve as a precursor for bioactive molecules?
Yes. Fluorinated bromoalkanes are key intermediates in antiviral and agrochemical research. For example, coupling with heterocycles (e.g., pyridines) via cross-coupling reactions (Suzuki, Buchwald-Hartwig) can yield fluorinated bioactive scaffolds. Biological screening should include enzyme inhibition assays (e.g., protease targets) and cytotoxicity profiling .
Q. What computational tools predict its physicochemical properties?
Quantitative Structure-Property Relationship (QSPR) models and quantum mechanical calculations (e.g., Gaussian, ORCA) predict logP, boiling points, and solubility. Molecular dynamics simulations assess interactions with solvents or biological membranes. These tools guide solvent selection for reactions and formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
